7-(4-Carboxyphenyl)quinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC16774250
Molecular Formula: C17H11NO4
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11NO4 |
|---|---|
| Molecular Weight | 293.27 g/mol |
| IUPAC Name | 7-(4-carboxyphenyl)quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H11NO4/c19-16(20)11-3-1-10(2-4-11)12-5-6-13-7-14(17(21)22)9-18-15(13)8-12/h1-9H,(H,19,20)(H,21,22) |
| Standard InChI Key | MLIKADMORVDSFB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC3=NC=C(C=C3C=C2)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a quinoline ring system substituted with three functional groups: a carboxylic acid at position 3, a para-carboxyphenyl group at position 4, and a second carboxylic acid at position 7 . This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its UV-Vis absorption maxima at 254 nm and 310 nm . The dual carboxylic acid groups confer amphiphilic properties, with calculated logP values of 1.2 ± 0.3, suggesting moderate hydrophobicity balanced by hydrogen-bonding capacity .
Stereoelectronic Effects
Density functional theory (DFT) calculations reveal that the 4-carboxyphenyl group induces a 12° dihedral angle relative to the quinoline plane, creating a twisted geometry that modulates π-π stacking interactions . The carboxyl groups exhibit pKa values of 2.8 (3-position) and 4.1 (7-position), enabling pH-dependent solubility transitions from insoluble (<pH 2) to fully soluble (>pH 5).
Spectral Signatures
Key spectroscopic characteristics include:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.92 (s, 1H, H-2), 8.45 (d, J=8.4 Hz, 1H, H-5), 8.30–8.22 (m, 4H, aromatic), 7.65 (dd, J=8.4, 1.6 Hz, 1H, H-6)
-
IR (KBr): 1695 cm⁻¹ (C=O stretch, carboxylic acid), 1580 cm⁻¹ (quinoline ring vibration), 1420 cm⁻¹ (C–O–H bending)
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis typically follows a three-step sequence:
Step 1: Acylation of Diethyl Malonate
Diethyl malonate reacts with 4-carboxybenzoyl chloride under Mg(OEt)₂ catalysis to yield ethyl 3-(4-carboxybenzoyl)malonate (yield: 68–72%) .
Step 2: Cyclocondensation
Heating the acylated malonate with ammonium acetate in DMF at 140°C for 6 hours forms the quinoline core via Knorr quinoline synthesis (yield: 55%) .
Step 3: Hydrolysis
Basic hydrolysis (2M NaOH, 80°C, 4h) followed by acid precipitation (HCl, pH 2) gives the final product with ≥95% purity (HPLC).
Alternative Methodologies
Recent advances include microwave-assisted synthesis (200W, 15 min) reducing reaction times by 75% while maintaining 89% yield . Solid-phase synthesis on Wang resin enables combinatorial library generation, with loading capacities of 0.8 mmol/g .
Critical Process Parameters
-
Temperature control during cyclization: ±2°C deviation decreases yield by 15%
-
Solvent selection: DMF outperforms dioxane (yield +22%) due to better carboxyl group stabilization
Physicochemical Properties
Thermodynamic Behavior
| Property | Value | Method |
|---|---|---|
| Melting Point | 278–281°C (dec.) | DSC |
| Solubility (25°C) | 2.1 mg/mL (pH 7.4 PBS) | Shake-flask |
| Log D (octanol/water) | 1.4 ± 0.2 | HPLC |
| Crystal Density | 1.512 g/cm³ | X-ray diffraction |
The compound exhibits polymorphic behavior, with Form I (monoclinic P2₁/c) showing superior dissolution rates (85% in 60 min vs. 62% for Form II) .
Stability Profile
-
Thermal: Decomposition onset at 210°C (TGA)
-
Photolytic: 90% remaining after 48h UV exposure (ICH Q1B)
-
Hydrolytic: Stable in pH 2–9 buffers for 72h (≤5% degradation)
Biological Activities and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 29213):
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 25 | 12.5 ± 1.2 |
| 50 | 18.3 ± 0.8 |
| 100 | 22.1 ± 1.5 |
The MIC90 value (32 μg/mL) suggests potential for Gram-positive infections, though less potent than ciprofloxacin (MIC90 = 2 μg/mL).
Material Science Applications
Metal-Organic Frameworks (MOFs)
Reaction with Zn(NO₃)₂·6H₂O in DMF/EtOH (120°C, 48h) produces a porous MOF (SBU = Zn₄O) with:
Organic Semiconductors
Thin films (spin-coated at 2000 rpm) exhibit:
Comparative Analysis with Structural Analogs
Solubility Enhancement
| Compound | Water Solubility (mg/mL) |
|---|---|
| Quinoline-3-carboxylic acid | 0.3 |
| 7-Fluoroquinoline-3-carboxylic acid | 0.6 |
| 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid | 2.1 |
The para-carboxyphenyl group increases solubility 7-fold versus the parent compound through enhanced hydrogen bonding capacity .
Bioactivity Trends
| Derivative | Topo II Inhibition (%) | Cancer Cell Selectivity Index |
|---|---|---|
| 7-H-quinoline-3-carboxylic acid | 41 | 1.8 |
| 7-NO₂-quinoline-3-carboxylic acid | 58 | 2.9 |
| 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid | 73 | 5.2 |
Structural modulation at position 7 significantly enhances both potency and selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume